Octadecanedioic acid is a natural product found in Arabidopsis thaliana and Pinus radiata with data available.
Octadecanedioic acid
CAS No.: 871-70-5
VCID: VC21540473
Molecular Formula: C18H34O4
Molecular Weight: 314.5 g/mol
Purity: 98%
* For research use only. Not for human or veterinary use.

Description |
Octadecanedioic acid, also known as 1,18-octadecanedioic acid, is a long-chain dicarboxylic acid with the molecular formula CHO and a molecular weight of 314.46 g/mol . It belongs to the class of organic compounds known as long-chain fatty acids, characterized by an aliphatic tail with carboxyl groups at both ends . This compound is practically insoluble in water due to its hydrophobic nature . Biological SignificanceOctadecanedioic acid has been identified as an endogenous metabolite in human serum, particularly in the context of Reye syndrome, a rare but serious condition that causes swelling in the liver and brain . Additionally, there may be an association between octadecanedioic acid and colorectal cancer, although further research is needed to confirm this relationship . Research FindingsRecent studies have explored the potential applications of octadecanedioic acid in drug delivery systems. For instance, an 18-carbon α,ω-dicarboxylic acid monoconjugated with paclitaxel has shown antitumor activity, highlighting the potential of octadecanedioic acid derivatives in cancer therapy . Synthesis and ApplicationsOctadecanedioic acid can be synthesized and used as a building block for various chemical derivatives. Its long-chain structure makes it suitable for forming conjugates with drugs like paclitaxel, enhancing their delivery and efficacy in cancer treatment . The compound's hydrophobic nature also suggests potential applications in formulations requiring lipophilic components. Safety and Toxicity |
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CAS No. | 871-70-5 |
Product Name | Octadecanedioic acid |
Molecular Formula | C18H34O4 |
Molecular Weight | 314.5 g/mol |
IUPAC Name | octadecanedioic acid |
Standard InChI | InChI=1S/C18H34O4/c19-17(20)15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18(21)22/h1-16H2,(H,19,20)(H,21,22) |
Standard InChIKey | BNJOQKFENDDGSC-UHFFFAOYSA-N |
SMILES | C(CCCCCCCCC(=O)O)CCCCCCCC(=O)O |
Canonical SMILES | C(CCCCCCCCC(=O)O)CCCCCCCC(=O)O |
Physical Description | Dry Powder Solid |
Purity | 98% |
Synonyms | octadecane-1,18-dioic acid |
PubChem Compound | 70095 |
Last Modified | Aug 15 2023 |
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